![molecular formula C14H7F5N4 B2842116 1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 339108-59-7](/img/structure/B2842116.png)
1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a tetraazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The presence of fluorine atoms and a trifluoromethyl group suggests that this compound might have interesting properties, as fluorine atoms often influence the reactivity, stability, and biological activity of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole ring, along with the attached difluorophenyl and trifluoromethylphenyl groups. The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tetrazole ring and the fluorine atoms. Tetrazoles are known to participate in various chemical reactions, often acting as bioisosteres for carboxylic acids . The fluorine atoms might also influence the compound’s reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tetrazole ring and the fluorine atoms might contribute to its stability, polarity, and solubility .Scientific Research Applications
Heteroleptic Metal Complexes
A study on heteroleptic Ir(III) metal complexes incorporating similar compounds showed highly efficient, room-temperature blue phosphorescence. The research involved synthesizing and characterizing complexes with varying ligands to achieve increases in the ππ* energy gaps of the metal complexes. These findings could contribute to the development of blue phosphorescent emitters for OLED applications (Cheng‐Han Yang et al., 2005).
Fluorescent Probes
Fluorescent probes based on compounds with similar structures to "1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole" have been developed for sensing pH and metal cations. These probes exhibit high sensitivity to pH changes and selectivity towards metal cations due to the high acidity of the fluorophenol moiety (K. Tanaka et al., 2001).
Tetrel Bonding Interactions
Research on tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives highlighted the synthesis, spectroscopic, and X-ray characterization of triazole derivatives. These studies offer insights into the nucleophilic/electrophilic nature of groups affecting the interaction energy of the tetrel bond, which could have implications for the design of new materials and pharmaceuticals (Muhammad Naeem Ahmed et al., 2020).
Antifungal Activities
New antifungal 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety have been designed, showing significant in vitro activity against yeasts and filamentous fungi. These findings could contribute to the development of new antifungal agents (H. Eto et al., 2000).
Structural Analysis and Applications
The structural analysis of highly fluorinated aryl-substituted compounds and their thallium complexes provides valuable insights into the effects of fluorination on molecular structure and potential applications in material science and catalysis (Wilfried-Solo Ojo et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with arylthiolate anions .
Mode of Action
It’s known that arylthiolate anions can form electron donor–acceptor (eda) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N4/c15-11-5-4-10(7-12(11)16)23-13(20-21-22-23)8-2-1-3-9(6-8)14(17,18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIOOTUJSBAZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone](/img/structure/B2842034.png)
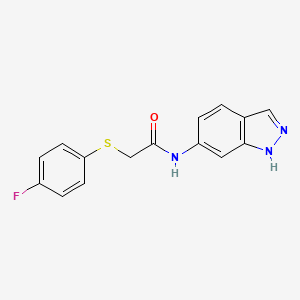


![4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide](/img/structure/B2842041.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2842042.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2842044.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2842046.png)
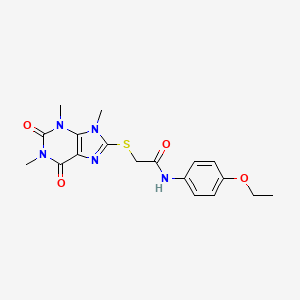
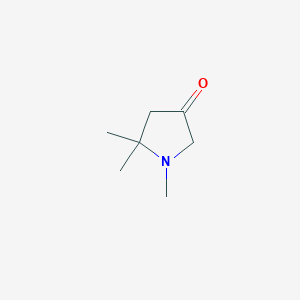
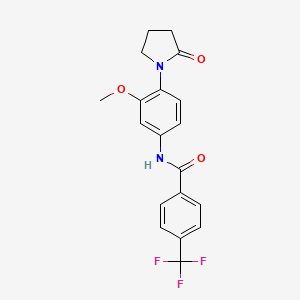
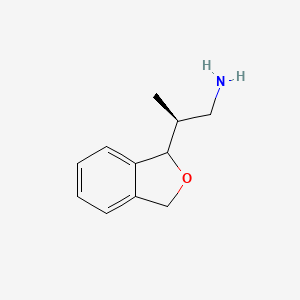
![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2842055.png)
